2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its significant biological and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles, such as alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .
The benzo[d]thiazole moiety can be introduced through a subsequent coupling reaction, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the coupling reactions to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibitory activity.
Uniqueness
2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of the pyrazolo[1,5-a]pyrimidine core and the benzo[d]thiazole moiety. This combination enhances its photophysical properties and broadens its range of applications in both biological and material sciences .
Properties
IUPAC Name |
2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-12-8-18-21-10-14(11-24(18)23-12)4-3-7-20-19(25)15-5-6-16-17(9-15)26-13(2)22-16/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUHAIGGWPAPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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